molecular formula C17H24N2O5 B6601604 8-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 77211-59-7

8-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B6601604
Key on ui cas rn: 77211-59-7
M. Wt: 336.4 g/mol
InChI Key: OAYWXPDKMZAXSF-UHFFFAOYSA-N
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Patent
US04244961

Procedure details

A mixture of 3.12 g 1-oxa-3,8-diazaspiro[4.5]decan-2-one, 5.4 g 2,3-epoxypropyl-o-methoxyphenyl ether, 5 ml methanol and 10 ml toluene is heated at reflux for 24 hours. The solvent is evaporated and the residue filtered through 20 g silica gel with 10% methanol/methylene chloride. Evaporation of solvent and crystallization from diethyl ether affords 4.6 g 8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, mp 124°-125°.
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
2,3-epoxypropyl-o-methoxyphenyl ether
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[CH2:4][NH:3][C:2]1=[O:11].O1CC1C[C:15]1[C:16]([O:34][CH3:35])=[C:17]([O:21][C:22]2C=CC=[C:24](CC3OC3)[C:23]=2[O:32]C)[CH:18]=[CH:19][CH:20]=1.CO>C1(C)C=CC=CC=1>[CH3:35][O:34][C:16]1[CH:15]=[CH:20][CH:19]=[CH:18][C:17]=1[O:21][CH2:22][CH:23]([OH:32])[CH2:24][N:8]1[CH2:7][CH2:6][C:5]2([O:1][C:2](=[O:11])[NH:3][CH2:4]2)[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
O1C(NCC12CCNCC2)=O
Name
2,3-epoxypropyl-o-methoxyphenyl ether
Quantity
5.4 g
Type
reactant
Smiles
O1C(CC=2C(=C(C=CC2)OC2=C(C(=CC=C2)CC2CO2)OC)OC)C1
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
FILTRATION
Type
FILTRATION
Details
the residue filtered through 20 g silica gel with 10% methanol/methylene chloride
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent and crystallization from diethyl ether

Outcomes

Product
Name
Type
product
Smiles
COC1=C(OCC(CN2CCC3(CNC(O3)=O)CC2)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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